molecular formula C8H4FNO B1344102 2-Fluoro-6-formylbenzonitrile CAS No. 1261823-28-2

2-Fluoro-6-formylbenzonitrile

Cat. No. B1344102
M. Wt: 149.12 g/mol
InChI Key: PDDGTQCMSDSHFX-UHFFFAOYSA-N
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Description

2-Fluoro-6-formylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. The specific structure of 2-fluoro-6-formylbenzonitrile includes a fluorine atom and a formyl group at distinct positions on the aromatic ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds has been explored in various studies. For instance, the condensation of 2-fluorobenzonitriles with phenoxides to afford 2-aryloxybenzonitriles, which can cyclize to produce xanthone-iminium triflates, is a notable reaction . This process exemplifies the reactivity of fluorobenzonitriles and their potential to form complex polynuclear structures. Additionally, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligand [18F]SP203, demonstrates the utility of fluorobenzonitriles in the development of diagnostic agents . The halodeboronation of aryl boronic acids to form compounds like 2-bromo-3-fluorobenzonitrile further illustrates the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles has been studied using various spectroscopic techniques. For example, the vibrational features of 2-fluorobenzonitrile in its excited and cationic ground states have been investigated, providing insights into the physicochemical properties of such compounds . The crystal structure elucidation of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has also been reported, highlighting the importance of intramolecular interactions and crystal packing in determining the overall structure .

Chemical Reactions Analysis

Fluorobenzonitriles can undergo various chemical reactions due to the presence of reactive functional groups. The preparation of 2-fluoro-5-nitrobenzonitrile and its subsequent reactions with amines and amino acids exemplify the reactivity of the cyano group in nucleophilic substitution reactions . The synthesis of 2,4-dibromo-5-fluorobenzonitrile, which can be used to synthesize intermediates of fluoroquinolones, demonstrates the potential for further functionalization of the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzonitriles are influenced by the presence of fluorine atoms and other substituents on the aromatic ring. The synthesis and characterization of novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile reveal that these polymers exhibit excellent solubility, high thermal stability, and the ability to form transparent films . The study of the geometrical structure, vibrational spectra, and nonlinear optical properties of 5-fluoro-2-methylbenzonitrile using DFT computational methods provides detailed information on the molecular properties and potential applications of these compounds . Additionally, the successful synthesis of 3-fluoro-4-methylbenzonitrile for the development of new pesticides indicates the practical importance of fluorobenzonitriles in the chemical industry .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis : A study by Szumigala et al. (2004) demonstrates the scalable synthesis of related compounds like 2-bromo-3-fluorobenzonitrile, showcasing the utility of 2-fluorobenzonitriles in synthesizing various aryl bromides and chlorides (Szumigala et al., 2004).

  • Reactivity with Amines : Research by Wilshire (1967) on 2-Fluoro-5-nitrobenzonitrile, a similar compound, highlights its reactivity with amines and NH-heteroaromatic compounds, indicating potential applications in creating new chemical structures (Wilshire, 1967).

  • Structural and Electronic Properties : A study by da Silva et al. (2012) focused on the energetic and structural study of monofluorobenzonitriles, including 2-fluorobenzonitrile, providing insights into their formation and thermodynamic properties (da Silva et al., 2012).

  • Formation of N-(2-Cyano-4-nitrophenyl) Derivatives : Wilshire's (1967) work also involves the formation of N-(2-cyano-4-nitrophenyl) derivatives, important in understanding the chemical behavior of fluoro-substituted benzonitriles (Wilshire, 1967).

Advanced Applications

  • Cancer Cell Imaging : Ghosh et al. (2015) developed a Pd 2+ selective probe using 4-formylbenzonitrile for detecting Pd 2+ in human breast cancer cells. This implies potential applications of similar compounds in medical imaging and diagnostics (Ghosh et al., 2015).

  • ensus.app/papers/synthesis-transition-temperatures-ester-derivatives-kelly/0dd6199fb880534cbd4bc96509add0c4/?utm_source=chatgpt).

Molecular and Structural Analysis

  • Vibrational Spectra and Structural Analysis : Studies by Ajaypraveenkumar et al. (2017) on similar compounds like 5-fluoro-2-methylbenzonitrile provide comprehensive data on molecular geometry, vibrational spectra, and electronic transitions, crucial for understanding the molecular characteristics of fluorobenzonitriles (Ajaypraveenkumar et al., 2017).

  • Millimeter-Wave Spectrum Analysis : Research by Varadwaj and Jaman (2006) on the millimeter-wave spectrum of 2-fluorobenzonitrile provides insights into its rotational spectrum and structural properties, useful in spectroscopic studies (Varadwaj & Jaman, 2006).

Novel Synthesis Methods

  • Microwave-Assisted Synthesis : The work by Kobayashi et al. (2010) on the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones using 2-formylbenzonitrile demonstrates innovative synthesis methods that could be adapted for compounds like 2-fluoro-6-formylbenzonitrile (Kobayashi et al., 2010).

Safety And Hazards

According to the safety data sheet, 2-Fluoro-6-formylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-fluoro-6-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDGTQCMSDSHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-formylbenzonitrile

CAS RN

1261823-28-2
Record name 2-fluoro-6-formylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gras - Drugs of the Future, 2012 - access.portico.org
… ) with BuLi in the presence of tetramethylpiperidine (TMP) in THF at –10 C followed by reaction with DMF and quenching with AcOH leads to 3,4-diethoxy-2-fluoro-6-formylbenzonitrile (…
Number of citations: 2 access.portico.org

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